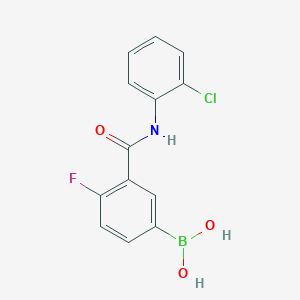

4-Fluor-3-(2-Chlorphenylcarbamoyl)phenylboronsäure

Übersicht

Beschreibung

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is a chemical compound with the CAS Number: 1451393-31-9 . It has a molecular weight of 293.49 . The IUPAC name for this compound is 3-[(2-chloroanilino)carbonyl]-4-fluorophenylboronic acid . This compound is used in scientific research and its unique properties make it valuable for various applications, including drug development, catalysis, and material synthesis.

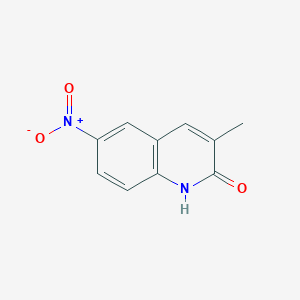

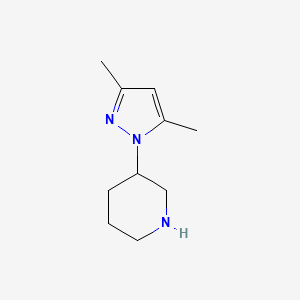

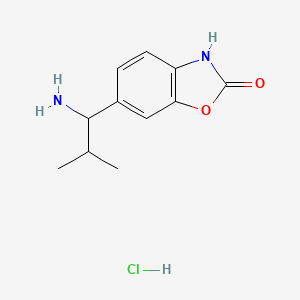

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is 1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H, (H,17,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

Boronsäuren, einschließlich 4-Fluor-3-(2-Chlorphenylcarbamoyl)phenylboronsäure, sind bekannt für ihre Fähigkeit, reversible kovalente Komplexe mit Diolen und anderen Lewis-Basen zu bilden . Diese einzigartige Eigenschaft wird beim Design von Sensoren genutzt, insbesondere für die Detektion von Zuckern und anderen biologischen Analyten. Die Verbindung kann in Polymere oder andere Materialien eingearbeitet werden, um empfindliche und selektive Detektionssysteme zu schaffen.

Biologische Markierung und Proteinmodifikation

Die Wechselwirkung von Boronsäuren mit Diolen ist auch in der biologischen Markierung und Proteinmodifikation nützlich . Durch die gezielte Anlagerung an bestimmte Glykoproteine auf der Zelloberfläche können Forscher diese Verbindung für die Zellmarkierung verwenden, was entscheidend für die Verfolgung und Analyse zellulärer Prozesse ist.

Therapeutische Entwicklung

Boronsäurederivate werden wegen ihres therapeutischen Potenzials erforscht, insbesondere bei der Behandlung von Krebs und anderen Krankheiten, bei denen anomale Glykosylierungsmuster vorhanden sind . Die Fähigkeit, an bestimmte Zucker zu binden, kann genutzt werden, um Medikamente an Zielzellen zu liefern oder biologische Pfade zu modulieren.

Chemische Synthese

In der synthetischen Chemie sind Boronsäuren wertvolle Zwischenprodukte. Sie werden in verschiedenen Kupplungsreaktionen, wie zum Beispiel der Suzuki-Miyaura-Kreuzkupplung, eingesetzt, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Die Boronsäureeinheit dieser speziellen Verbindung kann verwendet werden, um eine Phenylboronsäuregruppe in eine breite Palette von chemischen Strukturen einzuführen.

Materialwissenschaften

Die Boronsäuregruppe ist auch in der Materialwissenschaft von Bedeutung. Sie kann verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren oder neuartige Polymere mit spezifischen Funktionalitäten zu erzeugen . Zum Beispiel könnte die Verbindung verwendet werden, um Materialien zu erzeugen, die auf Veränderungen des Glukosespiegels reagieren, was Anwendungen im Diabetesmanagement haben könnte.

Analytische Methoden

Aufgrund ihrer selektiven Bindung an Diole kann This compound in der Chromatographie und anderen analytischen Methoden verwendet werden, um Verbindungen zu trennen oder nachzuweisen, die Diolgruppen enthalten . Dies ist besonders nützlich bei der Analyse komplexer biologischer Proben, bei denen bestimmte Moleküle isoliert werden müssen.

Elektrophorese

Boronsäuren können bei der elektrophoretischen Trennung glykosylierter Moleküle eingesetzt werden . Diese Verbindung könnte verwendet werden, um Elektrophoresegele zu modifizieren, um die Auflösung und Selektivität der Technik für die Analyse glykosylierter Proteine oder anderer Biomoleküle zu verbessern.

Kontrollierte Freisetzungssysteme

Die reversible Bindung von Boronsäuren an Zucker kann bei der Entwicklung von kontrollierten Freisetzungssystemen genutzt werden . Beispielsweise könnten Insulinabgabesysteme, die auf den Blutzuckerspiegel reagieren, unter Verwendung dieser Verbindung entwickelt werden, was einen intelligenten Mechanismus zur Regulierung der Hormonfreisetzung als Reaktion auf die Bedürfnisse des Körpers bietet.

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with proteins and other biomolecules .

Pharmacokinetics

The pharmacokinetic properties of boronic acids, in general, are influenced by their ability to form reversible covalent bonds with various biomolecules, which can affect their absorption, distribution, metabolism, and excretion .

Result of Action

Boronic acids are known to interact with various biological targets, potentially leading to a range of cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid . Factors such as pH, temperature, and the presence of other biomolecules can affect the reactivity and stability of boronic acids .

Biochemische Analyse

Biochemical Properties

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and kinases, forming covalent bonds with the active sites of these enzymes . This interaction can lead to the inhibition of enzyme activity, which is crucial in regulating various biochemical pathways. Additionally, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical reactions .

Cellular Effects

The effects of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth . In normal cells, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid may have less pronounced effects, but it can still influence cell function by modulating signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds that inhibit enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes are often involved in key regulatory pathways . Additionally, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can interact with DNA and RNA, potentially affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can change over time. The compound is relatively stable at room temperature but may degrade over extended periods . Short-term exposure to the compound can lead to immediate changes in enzyme activity and cell function, while long-term exposure may result in more pronounced effects on cellular processes and gene expression . In vitro and in vivo studies have shown that the compound’s effects can persist for several days, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can induce significant changes in enzyme activity, gene expression, and cell signaling pathways . Toxic or adverse effects, such as organ damage and systemic toxicity, may occur at very high doses . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, which are responsible for its metabolism and detoxification . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound may also influence the activity of coenzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound may bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on enzyme activity and gene expression . The localization of the compound within subcellular compartments can also influence its stability and degradation .

Eigenschaften

IUPAC Name |

[3-[(2-chlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKIBWQZYSPCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156306 | |

| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-31-9 | |

| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

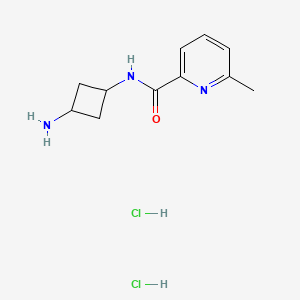

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)